
2-Amino-7-fluoro-3-propylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-7-fluoro-3-propylquinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various fields of research and industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-fluoro-3-propylquinoline typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis with optimized reaction conditions to ensure high yield and purity. Catalytic systems and continuous flow reactors can be employed to enhance the efficiency and scalability of the process .
化学反应分析
Types of Reactions: 2-Amino-7-fluoro-3-propylquinoline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.
Major Products Formed:
Oxidation: Nitroquinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Thiolated or aminated quinoline derivatives.
科学研究应用
2-Amino-7-fluoro-3-propylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of fluorescent probes and dyes for imaging applications.
作用机制
The mechanism of action of 2-Amino-7-fluoro-3-propylquinoline involves its interaction with specific molecular targets. In the case of its antibacterial activity, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death . The fluorine atom enhances the compound’s binding affinity and specificity to these targets, making it a potent inhibitor .
相似化合物的比较
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Another fluorinated quinoline with antimalarial activity.
Mefloquine: A well-known antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug with a quinoline core structure.
Uniqueness: 2-Amino-7-fluoro-3-propylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at position 2 and the propyl group at position 3, along with the fluorine atom at position 7, makes it a versatile compound for various applications. Its unique structure allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent .
属性
CAS 编号 |
948294-22-2 |
|---|---|
分子式 |
C12H13FN2 |
分子量 |
204.24 g/mol |
IUPAC 名称 |
7-fluoro-3-propylquinolin-2-amine |
InChI |
InChI=1S/C12H13FN2/c1-2-3-9-6-8-4-5-10(13)7-11(8)15-12(9)14/h4-7H,2-3H2,1H3,(H2,14,15) |
InChI 键 |
JNMWKIHZYKBJGI-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(N=C2C=C(C=CC2=C1)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


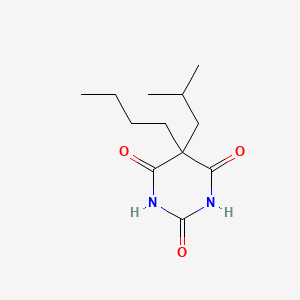
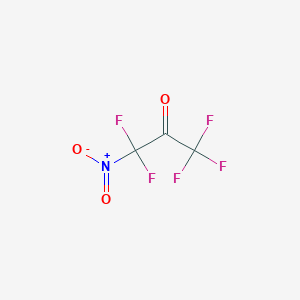
![(7S,10S)-7-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-10-propan-2-yl-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione](/img/structure/B14142890.png)
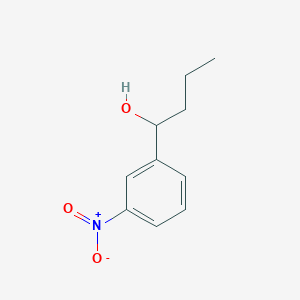
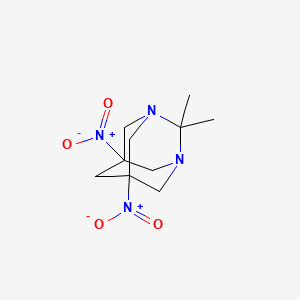


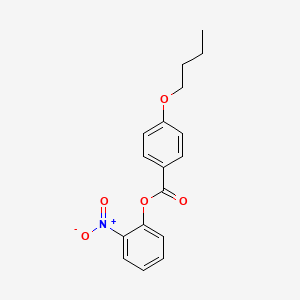
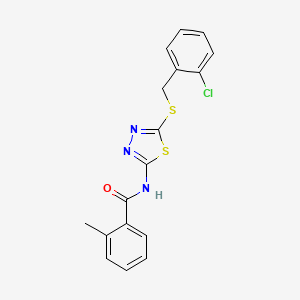
![2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B14142929.png)

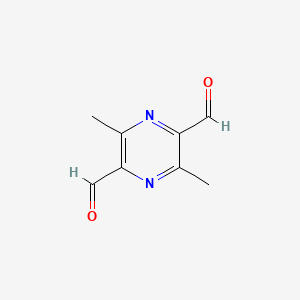
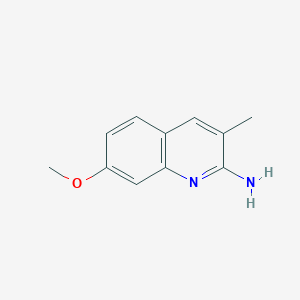
![4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14142951.png)
